

AZD6918: A Technical Overview of a Potent and Selective Trk Kinase Inhibitor

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Compound of Interest

Compound Name: AZD6918

Cat. No.: B1666230

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Introduction

AZD6918 is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.^{[1][2][3][4][5]} The Trk family, consisting of TrkA, TrkB, and TrkC, are crucial mediators of neurotrophin signaling and play a significant role in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers, making these kinases attractive therapeutic targets. This technical guide provides a comprehensive overview of the binding affinity of **AZD6918** for TrkA, TrkB, and TrkC, details the experimental protocols for its characterization, and illustrates the associated signaling pathways.

Data Presentation

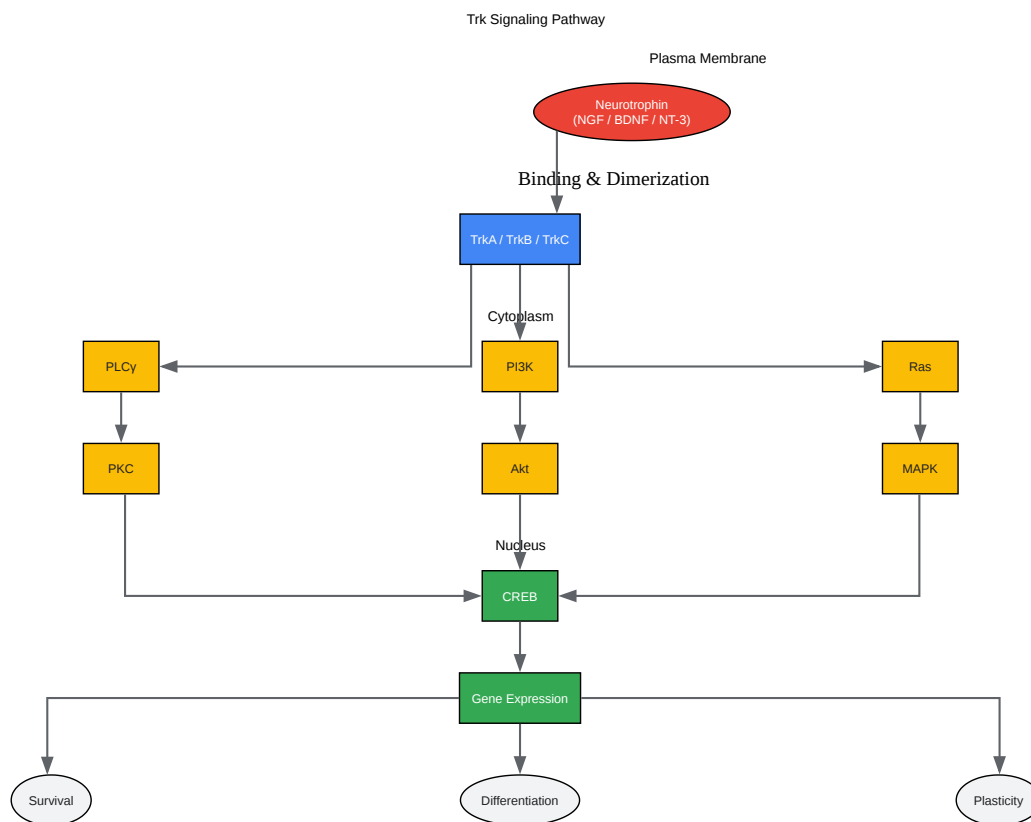
While specific biochemical IC₅₀ or K_d values for **AZD6918** against TrkA, TrkB, and TrkC are not publicly available in the reviewed literature, it is consistently described as a potent and selective Trk inhibitor.^{[2][3][4]} Its activity has been primarily characterized in cellular assays, particularly in the context of TrkB-expressing neuroblastoma.

Table 1: Summary of **AZD6918** Activity

Target	Assay Type	Cell Line(s)	Observed Effect	Reference
Trk (general)	Cellular	-	Binds to Trk, preventing neurotrophin-Trk interaction and Trk activation.	[5]
TrkB	Cellular	TB3, BE2, KCNR (Neuroblastoma)	Induces dose-dependent cell death.	[4]
TrkB	Cellular	TB3 (Neuroblastoma)	Attenuates BDNF/TrkB-induced protection from etoposide-induced cell death.	[4]

Trk Signaling Pathways

The binding of neurotrophins to their respective Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the Ras/MAPK, PI3K/Akt, and PLC γ pathways, which are critical for cell survival, proliferation, and differentiation.



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Caption: Overview of the major Trk receptor signaling pathways.

Experimental Protocols

The characterization of a Trk inhibitor like **AZD6918** typically involves both biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (General Protocol)

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase activity of TrkA, TrkB, and TrkC. A common method is the ADP-Glo™ Kinase Assay.

Objective: To measure the in vitro IC₅₀ of **AZD6918** against purified TrkA, TrkB, and TrkC kinases.

Materials:

- Recombinant human TrkA, TrkB, and TrkC enzymes
- Suitable peptide substrate (e.g., Poly(E,Y)4:1)
- ATP
- **AZD6918**
- Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[6]
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **AZD6918** in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- **Reaction Setup:** In a 384-well plate, add the diluted **AZD6918** or vehicle (DMSO) control.
- **Enzyme and Substrate Addition:** Add the respective Trk kinase and the peptide substrate to each well.
- **Reaction Initiation:** Initiate the kinase reaction by adding ATP.
- **Incubation:** Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- **ADP Detection:** Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
- **Data Analysis:** The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Biochemical Kinase Assay Workflow



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Caption: A generalized workflow for a biochemical kinase assay.

Cellular Trk Autophosphorylation Assay (General Protocol)

Cellular assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. This assay measures the ability of **AZD6918** to inhibit the autophosphorylation of Trk receptors in cells.

Objective: To determine the cellular IC₅₀ of **AZD6918** for the inhibition of Trk autophosphorylation.

Materials:

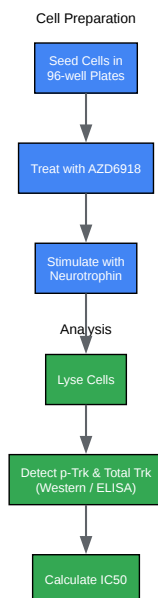
- Cell line expressing the target Trk receptor (e.g., SH-SY5Y for TrkA/TrkB, or engineered cell lines).
- Cell culture medium and supplements.
- Neurotrophin ligand (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC).
- **AZD6918**.

- Lysis buffer.
- Antibodies: anti-phospho-Trk (specific for the activated receptor) and anti-total-Trk.
- Secondary antibodies.
- Detection reagents (e.g., for Western blot or ELISA).
- 96-well plates.

Procedure:

- Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **AZD6918** or vehicle control for a specified pre-incubation time (e.g., 2 hours).
- Neurotrophin Stimulation: Stimulate the cells with the corresponding neurotrophin for a short period (e.g., 10-15 minutes) to induce Trk autophosphorylation.
- Cell Lysis: Lyse the cells and collect the lysates.
- Detection:
 - Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-Trk and anti-total-Trk antibodies.
 - Cellular ELISA: Use a sandwich ELISA format with a capture antibody for total Trk and a detection antibody for phospho-Trk.
- Data Analysis: Quantify the levels of phosphorylated Trk relative to total Trk. The cellular IC50 is calculated by plotting the percentage of inhibition of phosphorylation against the log concentration of **AZD6918**.

Cellular Autophosphorylation Assay Workflow



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